2-(Ethylamino)butanenitrile
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Overview
Description
2-(Ethylamino)butanenitrile is an organic compound with the molecular formula C6H12N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethylamino)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Reduction: Nitriles can be reduced to primary amines using lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Grignard Reaction: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) with heat.
Grignard Reaction: Grignard reagent (RMgX) in anhydrous ether.
Major Products:
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Grignard Reaction: Ketones.
Scientific Research Applications
2-(Ethylamino)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biocatalysis: It can be used in the immobilization of nitrilase on bioinspired silica for the efficient synthesis of carboxylic acids.
Pharmaceuticals: It is explored for its potential use in the development of new drugs due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)butanenitrile in chemical reactions involves the nucleophilic attack on the electrophilic carbon in the nitrile group. This can lead to the formation of various intermediates, such as imine anions, which are then further transformed into the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Butanenitrile: A simpler nitrile without the ethylamino substitution.
2-Hydroxy-4-(methylthio)butanenitrile: A nitrile with a hydroxyl and methylthio substitution.
Acetonitrile: A smaller nitrile with a single carbon chain.
Uniqueness: Its structure allows for specific interactions in organic synthesis and biocatalysis that are not possible with simpler nitriles .
Properties
IUPAC Name |
2-(ethylamino)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-6(5-7)8-4-2/h6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFJQFPWXDXFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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